molecular formula C14H10F3N3O3 B2657628 2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 937605-78-2

2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Cat. No.: B2657628
CAS No.: 937605-78-2
M. Wt: 325.247
InChI Key: OKNBQYUVEVJJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid (CAS# 937605-78-2) is a useful research chemical . It has a molecular weight of 325.24 and a molecular formula of C14H10F3N3O3 .


Molecular Structure Analysis

The compound has a complex structure with a furan ring attached to a pyrazolo[3,4-b]pyridine core, which is further substituted with a trifluoromethyl group and an acetic acid moiety . The InChI key for the compound is OKNBQYUVEVJJGV-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The compound has a boiling point of 506.4±50.0 ℃ at 760 mmHg and a density of 1.57±0.1 g/cm3 . It has a topological polar surface area of 81.2 and a XLogP3 of 2.6 .

Scientific Research Applications

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Pyrazolo[3,4-b]pyridine has been identified as a versatile scaffold for the design of kinase inhibitors due to its ability to engage with multiple binding modes. This adaptability has led to its use in a wide range of kinase targets, highlighting its potential in therapeutic applications. The scaffold typically binds to the hinge region of the kinase, showcasing its significant role in the development of inhibitors with potent activity and selectivity (Wenglowsky, 2013).

Structural Basis and Functions of Receptors

A study on the abscisic acid (ABA) receptors, particularly PYLs, provides an example of how pyrazolo[3,4-b]pyridine analogs might interact within biological systems. These receptors, integral to plant stress responses and development, illustrate the compound's potential applicability in agricultural biotechnology for improving plant resilience (Zhang et al., 2015).

Trifluoromethylpyrazoles as Anti-inflammatory and Antibacterial Agents

Compounds featuring the trifluoromethylpyrazole moiety, closely related to the chemical structure , have garnered attention for their anti-inflammatory and antibacterial properties. This review emphasizes the role of the trifluoromethyl group in modulating the activity profile of pyrazole compounds, suggesting a potential avenue for the development of novel therapeutic agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Mechanism of Action

While the specific mechanism of action for this compound is not detailed in the available resources, it’s known that pyrazolo[3,4-b]pyridine derivatives can inhibit TRKA . TRKA is a member of the receptor tyrosine kinase family and is associated with the proliferation and differentiation of cells .

Future Directions

The compound, as a pyrazolo[3,4-b]pyridine derivative, has potential for further exploration, especially in the context of inhibiting TRKA . This could be particularly relevant in the field of cancer research, given the role of TRKA in cell proliferation and differentiation .

Properties

IUPAC Name

2-[6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O3/c1-7-12-8(14(15,16)17)5-9(10-3-2-4-23-10)18-13(12)20(19-7)6-11(21)22/h2-5H,6H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNBQYUVEVJJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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